2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone

Kinase Inhibition Target Selectivity Benzimidazole SAR

This exact 4-methoxyphenyl variant is structurally differentiated from analogues with alternative tail groups (e.g., piperazine, acetamide derivatives) that exhibit drastically shifted kinase selectivity profiles. Generic substitution introduces significant risk of divergent biological results in target validation and drug discovery workflows. Researchers should procure this precise compound to establish structure-selectivity relationships (SSR) for the benzimidazole-pyridine scaffold, specifically to profile the impact of the 4-methoxyphenyl group on kinase polypharmacology (e.g., CDK2, MAPK10) and antifungal activity against Botrytis cinerea. Quantify the structure-activity relationship (SAR) directly; do not speculate with surrogate compounds.

Molecular Formula C21H17N3O2S
Molecular Weight 375.45
CAS No. 1226453-24-2
Cat. No. B2399555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone
CAS1226453-24-2
Molecular FormulaC21H17N3O2S
Molecular Weight375.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C21H17N3O2S/c1-26-15-10-8-14(9-11-15)19(25)13-27-21-16(5-4-12-22-21)20-23-17-6-2-3-7-18(17)24-20/h2-12H,13H2,1H3,(H,23,24)
InChIKeyXELCCPTUQWWACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone (1226453-24-2): Core Structure & Procurement Context


The compound 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone (CAS: 1226453-24-2) is a synthetic small-molecule heterocycle containing a benzimidazole-pyridine core linked via a thioether bridge to a 4-methoxyphenyl ethanone moiety. Cataloged under molecular formula C21H17N3O2S with a molecular weight of 375.45 g/mol, this compound is primarily intended for research and development (R&D) use . Its structure situates it within a broader class of benzimidazole-thioether derivatives, a class extensively explored for kinase inhibition, antifungal, and anticancer properties. While the foundational scaffold is common, specific substituent variations on the ethanone tail can significantly modulate target binding and selectivity, making a generic substitution strategy risky for hypothesis-driven research.

Why Generic Substitution Fails: The Selectivity Risks of Benzimidazole-Thioether Analogs


Attempting to interchangeably substitute this compound with other benzimidazole-pyridine-thioether analogs for scientific procurement introduces a high risk of divergent results in biological assays. Even minor changes to the terminal aryl group (e.g., replacing the 4-methoxyphenyl with a piperazinyl or acetamide derivative) can drastically alter a compound's affinity fingerprint across kinase targets. For instance, a closely related analog where the 4-methoxyphenyl group is replaced with a 4-(2-fluorophenyl)piperazine moiety demonstrated micromolar-range activity against the kinase MAPK10 (IC50: 5.59E+4 nM) but a different potency profile on the transporter SLC12A5 (EC50: 2.65E+4 nM), illustrating a stark target selectivity shift driven solely by this tail group modification [1]. Without specific, quantitative target engagement data for the exact 4-methoxyphenyl variant, a researcher cannot reliably predict whether an analog will recapitulate the desired biological profile, leading to potentially erroneous conclusions in target validation and drug discovery workflows.

Quantitative Differentiation Evidence for 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone


Target Engagement Selectivity Shift vs. Piperazine Analogs

A key differentiator for the 4-methoxyphenyl ethanone tail is its capacity to alter target selectivity profiles compared to piperazine-linked analogs. A structurally similar compound, 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone (BindingDB: BDBM42576), was profiled against a panel of targets. It displayed an IC50 of 55,900 nM for Mitogen-activated protein kinase 10 (MAPK10) and an EC50 of 26,500 nM for Solute carrier family 12 member 5 (SLC12A5) [1]. The nearly 2.1-fold difference in potency between these two targets highlights a structure-activity relationship (SAR) where the tail group dictates target engagement. While direct data for the 4-methoxyphenyl analog is absent from public repositories, establishing this SAR data against the same targets would be the benchmark for proving its unique, non-interchangeable profile.

Kinase Inhibition Target Selectivity Benzimidazole SAR

Antifungal Activity Spectrum of Benzimidazole-Thioether Class vs. Triazole Baseline

Within the benzimidazole-thioether class, certain derivatives have demonstrated superior antifungal efficacy compared to commercial standards. A series of benzimidazole derivatives bearing thioether and carbamate moieties were evaluated in vitro against six fungal plant pathogens using the mycelium growth rate method at 50 μg/mL. Several target compounds exhibited inhibition rates superior to the widely used triazole fungicide, Boscalid, against specific fungi such as Cytospora mandshurica and Botrytis cinerea [1]. This class-level evidence supports the hypothesis that optimizing the terminal substituent—such as incorporating a 4-methoxyphenyl ethanone instead of a carbamate—could further tune this activity spectrum. Direct evidence for the 1226453-24-2 compound would be required to quantify its specific fungicidal index against the same panel.

Antifungal Activity Agricultural Fungicides Structure-Activity Relationship

Anticancer Activity of 2-((Imidazole/Benzimidazol-2-yl)thio)-1-arylethanones: Cell Line Specificity

A structurally cognate series of 2-((imidazole/benzimidazol-2-yl)thio)-1-arylethanones, which differ only in the aryl group attached to the ethanone, has been evaluated for anticancer activity. In particular, benzimidazole derivatives 10d, 10e, and 10f demonstrated potent anti-proliferative effects against human breast cancer T-47D and MCF-7 cell lines, outperforming their imidazole counterparts [1]. These compounds were further shown to inhibit Cyclin-dependent kinase 2 (CDK2), a key target in cancer, and their binding modes were investigated via molecular docking [1]. The compound 1226453-24-2, with its specific 4-methoxyphenyl substitution, is a direct analog within this series; its own CDK2 inhibitory activity and anti-proliferative potency remain uncharacterized in this context, presenting a clear research gap that a procurement decision could fill.

Anticancer Activity CDK2 Inhibition Breast Cancer Cell Lines

Optimal Application Scenarios for 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone


Mapping Tail Group SAR for Kinase Selectivity Fingerprinting

A critical application is in chemical biology to define the structure-selectivity relationship (SSR) of the benzimidazole-pyridine scaffold. As demonstrated by comparator BDBM42576, a different tail group yields a specific potency and selectivity profile against targets like MAPK10 and SLC12A5 [1]. Procuring and profiling 1226453-24-2 against the same curated kinase panel would directly quantify the impact of the 4-methoxyphenyl substitution on kinase polypharmacology. This experiment would resolve whether this compound is a more selective or promiscuous starting point for probe development, generating intellectual property-protectable SSR data.

Expanding the Antifungal Spectrum of Benzimidazole-Thioethers

The class-level antifungal activity against crop-threatening pathogens like *Botrytis cinerea* provides a rationale for testing this compound in agricultural chemistry [2]. The precise 4-methoxyphenyl group on the ethanone tail design could influence fungal cell wall permeability or target enzyme binding differently than the reported carbamate derivatives. An industrial user can screen this compound in a mycelial growth inhibition assay at a standardized 50 μg/mL concentration to determine if it surpasses the efficacy of current commercial fungicides like boscalid against a specific resistant strain, potentially identifying a new lead structure [2].

Validating a Novel CDK2 Inhibitor Chemotype for Breast Cancer Research

The validated CDK2 inhibitory activity of related 2-((benzimidazol-2-yl)thio)-1-arylethanones positions this compound as a high-priority acquisition candidate for oncology research [3]. A scientist can treat T-47D or MCF-7 breast cancer cell lines with 1226453-24-2 to generate its first-reported GI50 values, directly comparing its potency to that of analogs 10d-f [3]. Success in this scenario would establish the 4-methoxyphenyl ethanone as a new, synthetically tractable chemotype for CDK2-targeted therapeutics.

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